molecular formula C8H9ClO3S B12063477 4-Chloro-3-isopropoxythiophene-2-carboxylic acid

4-Chloro-3-isopropoxythiophene-2-carboxylic acid

Cat. No.: B12063477
M. Wt: 220.67 g/mol
InChI Key: VMQHZPJPUIWYRE-UHFFFAOYSA-N
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Description

4-Chloro-3-isopropoxythiophene-2-carboxylic acid is an organic compound with the molecular formula C8H9ClO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-isopropoxythiophene-2-carboxylic acid typically involves the chlorination of 3-isopropoxythiophene-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position of the thiophene ring. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-isopropoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.

    Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, forming the corresponding thiophene derivative.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) can be used.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

  • Substitution reactions yield various substituted thiophene derivatives.
  • Oxidation and reduction reactions produce oxidized or reduced thiophene compounds.
  • Decarboxylation results in the formation of 4-chloro-3-isopropoxythiophene.

Scientific Research Applications

4-Chloro-3-isopropoxythiophene-2-carboxylic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Material Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-3-isopropoxythiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group at the 2-position.

    Thiophene-3-carboxylic acid: Similar to thiophene-2-carboxylic acid but with the carboxylic acid group at the 3-position.

Comparison: 4-Chloro-3-isopropoxythiophene-2-carboxylic acid is unique due to the presence of both a chlorine atom and an isopropoxy group, which can significantly influence its reactivity and properties compared to other thiophene carboxylic acids. These substituents can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.

Properties

Molecular Formula

C8H9ClO3S

Molecular Weight

220.67 g/mol

IUPAC Name

4-chloro-3-propan-2-yloxythiophene-2-carboxylic acid

InChI

InChI=1S/C8H9ClO3S/c1-4(2)12-6-5(9)3-13-7(6)8(10)11/h3-4H,1-2H3,(H,10,11)

InChI Key

VMQHZPJPUIWYRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(SC=C1Cl)C(=O)O

Origin of Product

United States

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